

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

Cat. No.: B1601153

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1-Chloro-2-methoxy-5-methyl-4-nitrobenzene**

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is a substituted nitroaromatic compound with significant potential as a building block in synthetic organic chemistry. Its utility in the development of novel pharmaceuticals and other high-value chemical entities is predicated on a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides a comprehensive overview of the core physical properties of this compound, intended for researchers, chemists, and professionals in drug development. The document outlines key properties, details the experimental methodologies for their validation, and offers insights into the interpretation of this data, ensuring a foundation of scientific integrity and practical applicability.

Molecular and Chemical Identity

A precise understanding of the molecular structure is the cornerstone of all physicochemical analysis. The structural and identifying information for **1-Chloro-2-methoxy-5-methyl-4-**

nitrobenzene is summarized below.

- IUPAC Name: **1-chloro-2-methoxy-5-methyl-4-nitrobenzene**[\[1\]](#)
- CAS Number: 62492-41-5[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₈ClNO₃[\[1\]](#)
- Molecular Weight: 201.61 g/mol [\[1\]](#)
- Canonical SMILES: CC1=CC(=C(C=C1--INVALID-LINK--[O-])OC)Cl[\[1\]](#)

Caption: 2D Molecular Structure of **1-Chloro-2-methoxy-5-methyl-4-nitrobenzene**.

Summary of Physical Properties

The following table summarizes the key physical properties of **1-Chloro-2-methoxy-5-methyl-4-nitrobenzene** based on available data. It is critical to note that many of these values are computationally predicted and await experimental verification.

Property	Value / Description	Data Type	Source
Appearance	Gray-yellow solid	Experimental	ChemicalBook[2]
Molecular Weight	201.61 g/mol	Computed	PubChem[1]
Melting Point	81-83 °C (for the related isomer 1-chloro-2-methoxy-4-nitrobenzene)	Experimental	ChemBK[3]
Boiling Point	287.3 ± 20.0 °C	Predicted	ChemBK[3]
Density	1.366 ± 0.06 g/cm³	Predicted	-
Solubility	Soluble in Chloroform, Ethyl Acetate. Insoluble in water (inferred from similar compounds).	Experimental/Inferred	ChemBK[3], Sigma-Aldrich
XLogP3	2.7	Computed	PubChem[1]
Topological Polar Surface Area (TPSA)	55.1 Å²	Computed	PubChem[1]

In-Depth Analysis of Physicochemical Characteristics

Physical State and Appearance

Experimentally, **1-Chloro-2-methoxy-5-methyl-4-nitrobenzene** is synthesized as a gray-yellow solid at standard temperature and pressure.[2] The color is characteristic of many nitroaromatic compounds, arising from electronic transitions within the conjugated system. The solid nature indicates that the intermolecular forces are sufficient to establish a stable crystal lattice at room temperature.

Melting Point

While specific experimental data for the title compound is scarce, a closely related isomer, 1-chloro-2-methoxy-4-nitrobenzene, has a reported melting point of 81-83 °C.[3] The melting point is a critical indicator of purity and lattice energy. A sharp melting range, typically less than 1 °C, is indicative of high purity. Broad melting ranges often suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Boiling Point

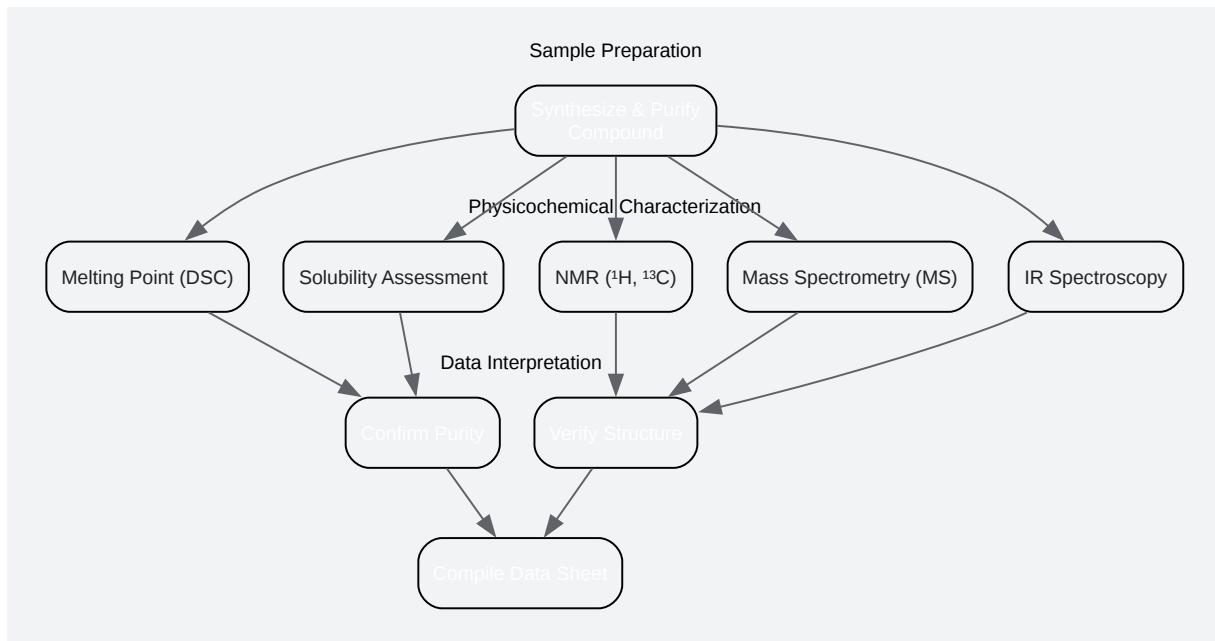
The predicted boiling point is approximately 287.3 °C.[3] It is crucial to approach this value with caution, as nitroaromatic compounds can be thermally labile and may decompose at or below their boiling points, especially at atmospheric pressure. Therefore, purification by distillation should be conducted under high vacuum to lower the required temperature and minimize the risk of degradation.

Solubility Profile

Based on its chemical structure and the computed XLogP3 value of 2.7, **1-Chloro-2-methoxy-5-methyl-4-nitrobenzene** is expected to be hydrophobic.[1] Data for analogous compounds confirms solubility in common organic solvents such as chloroform and ethyl acetate, while being insoluble in water.[3] This solubility profile is consistent with a molecule that is largely nonpolar, dominated by the benzene ring, but with polar functional groups (nitro and ether) that allow for interaction with moderately polar solvents.

Spectroscopic Profile (Anticipated)

While specific spectra for this compound are not readily available in public databases, its structure allows for the confident prediction of its key spectroscopic features.


- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), and the methyl group protons (-CH₃). The aromatic protons will appear as singlets or doublets in the downfield region (typically 7.0-8.5 ppm). The methoxy protons will be a sharp singlet around 3.8-4.0 ppm, and the methyl protons will be a singlet further upfield, around 2.3-2.5 ppm.
- **¹³C NMR:** The carbon NMR spectrum will display eight distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the 110-160 ppm range,

with carbons attached to electronegative groups (Cl, O, N) appearing further downfield. The methoxy and methyl carbons will appear upfield.

- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group, typically found around $1520\text{-}1560\text{ cm}^{-1}$ (asymmetric) and $1345\text{-}1385\text{ cm}^{-1}$ (symmetric). Other key peaks will include C-H stretches for the aromatic ring and alkyl groups, C=C aromatic ring stretches, and C-O ether stretches.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) and a characteristic $M+2$ peak with an intensity approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ^{35}Cl and ^{37}Cl).

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, predicted properties must be validated experimentally. The following section details standardized protocols for determining the key physical properties of **1-Chloro-2-methoxy-5-methyl-4-nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental characterization of physical properties.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus for its superior accuracy, sensitivity, and ability to detect phase transitions and thermal events, providing both the onset and peak melting temperatures.

- Sample Preparation: Accurately weigh 1-3 mg of the dried, purified solid into a standard aluminum DSC pan.
- Instrument Setup:
 - Place the sample pan and an empty reference pan into the DSC cell.

- Set the temperature program to ramp from 25 °C to 120 °C at a rate of 10 °C/min. The final temperature should be well above the expected melting point.
- Use an inert nitrogen purge gas (flow rate ~50 mL/min) to prevent oxidative degradation.
- Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
- Analysis: The melting event will appear as an endothermic peak on the thermogram. The onset of this peak is typically reported as the melting point. The sharpness of the peak provides a qualitative measure of purity.

Protocol: Solubility Assessment

Causality: This protocol provides a semi-quantitative measure of solubility in various solvents, which is critical for selecting appropriate solvents for reactions, purification, and formulation.

- Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, ethanol, ethyl acetate, chloroform, hexane).
- Sample Addition: Add 1 mg of the compound to each vial.
- Observation (Room Temperature): Vigorously vortex each vial for 30 seconds and allow it to settle. Observe for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."
- Observation (Heating): For samples that are sparingly soluble or insoluble, gently heat the vial to 50 °C and observe any change in solubility. Note if the compound precipitates upon cooling, which is crucial information for recrystallization procedures.
- Quantitative Assessment (Optional): For a precise solubility value, prepare a saturated solution, filter out the undissolved solid, and determine the concentration of the filtrate using UV-Vis spectroscopy or HPLC with a calibration curve.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-Chloro-2-methoxy-5-methyl-4-nitrobenzene** is not widely available, data from closely related nitroaromatic and chlorinated compounds necessitates stringent safety protocols.

- **Toxicity:** Many nitroaromatic compounds are classified as harmful if swallowed.[4]
- **Irritation:** Analogous compounds are known to cause skin and eye irritation.[3]
- **Handling:** Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has synthesized the available computed and experimental data to present a detailed profile of the physical properties of **1-Chloro-2-methoxy-5-methyl-4-nitrobenzene**. Key characteristics such as its solid state, predicted melting and boiling points, and anticipated solubility have been outlined. Furthermore, this guide provides robust, field-proven experimental protocols for the validation of these properties, empowering researchers to confirm and expand upon this foundational knowledge. A thorough understanding and verification of these physical properties are indispensable for the successful application of this versatile chemical intermediate in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-2-Methoxy-5-Methyl-4-nitrobenzene | 62492-41-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [1-Chloro-2-methoxy-5-methyl-4-nitrobenzene physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1601153#1-chloro-2-methoxy-5-methyl-4-nitrobenzene-physical-properties\]](https://www.benchchem.com/product/b1601153#1-chloro-2-methoxy-5-methyl-4-nitrobenzene-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com